molecular formula C10H5N7O2 B5526271 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B5526271
M. Wt: 255.19 g/mol
InChI Key: DAHKSBOPIYHBNB-UHFFFAOYSA-N
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Description

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative that has gained significant attention in the scientific community due to its potential application in drug discovery. This compound has been reported to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the potential of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives in synthesizing a wide range of fused pyrimidines and other heterocyclic compounds. For example, reactions with 2-methylthiopyrimidines have led to the synthesis of new fused pyrimidines, showcasing the versatility of these compounds in creating novel structures with potential pharmaceutical applications (El-Reedy et al., 1989).

Antiviral and Antimicrobial Activities

Derivatives of this compound have been evaluated for their antiviral and antimicrobial activities. For instance, certain pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting their potential as antiviral agents (Shamroukh et al., 2007). Moreover, the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines has demonstrated significant antibacterial effects against various pathogenic bacteria, suggesting their use as antibacterial agents (Beyzaei et al., 2017).

Antitumor and Cytotoxic Activities

The cytotoxic and antitumor activities of certain novel heterocycles incorporating the 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure have been explored. These studies have shown promising results, indicating the potential of these compounds in cancer research (Ramadan et al., 2019).

Radiolabeling for Tumor Imaging

This compound derivatives have also been utilized in the synthesis of radiolabeled compounds for tumor imaging using Positron Emission Tomography (PET). This research indicates the applicability of these derivatives in developing diagnostic tools for cancer detection (Xu et al., 2012).

Future Directions

The future directions for “6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its therapeutic potential, given its affinity to enzymes or receptors involved in critical biological processes . Additionally, the development of green synthetic methodologies and the design of solid-state emitters could be potential areas of research .

properties

IUPAC Name

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N7O2/c11-1-7-2-13-16-5-8(3-12-10(7)16)15-6-9(4-14-15)17(18)19/h2-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKSBOPIYHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C#N)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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